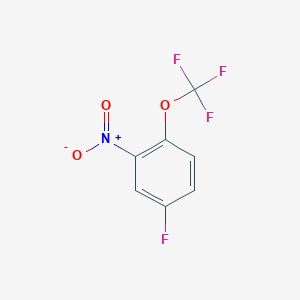

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGISCPIWSHGJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560292 | |

| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-62-3 | |

| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

CAS Number: 124170-06-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a specialized chemical intermediate. The presence of three distinct functional groups on the benzene ring—a fluorine atom, a nitro group, and a trifluoromethoxy group—imparts specific reactivity and electronic properties to the molecule. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity of drug candidates. The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization in multi-step syntheses.

Physicochemical and Computational Data

The following tables summarize the key physical, chemical, and computed properties for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 124170-06-5 | [1] |

| Molecular Formula | C₇H₃F₄NO₃ | [1] |

| Molecular Weight | 225.10 g/mol | [1] |

| IUPAC Name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | |

| Synonyms | 2-Fluoro-5-(trifluoromethoxy)nitrobenzene, 3-Nitro-alpha,alpha,alpha,4-tetrafluoroanisole | |

| Physical Form | Liquid | |

| Purity | ≥98% |

Table 2: Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 3.1 | |

| Topological Polar Surface Area | 55.1 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 225.004906 g/mol | [1] |

Synthesis Pathway and Experimental Protocol

The most probable synthetic route to 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is via the electrophilic nitration of the precursor, 4-Fluoro-1-(trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho-, para- director. Since the para position is already occupied by the fluorine atom, the nitration is expected to occur at one of the ortho positions.

Proposed Synthesis Pathway

The diagram below illustrates the direct nitration of 4-Fluoro-1-(trifluoromethoxy)benzene.

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Generalized Experimental Protocol for Aromatic Nitration

Disclaimer: A specific, validated experimental protocol for the synthesis of CAS 124170-06-5 is not available in published literature. The following is a generalized procedure based on standard aromatic nitration techniques and should be adapted and optimized under appropriate laboratory safety protocols.[2]

Materials:

-

4-Fluoro-1-(trifluoromethoxy)benzene (Starting Material)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate Solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Standard laboratory glassware and safety equipment (fume hood, personal protective equipment)

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly and cautiously add a stoichiometric excess of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

-

Reaction Setup: Charge a separate reaction flask, equipped with a magnetic stirrer and a dropping funnel, with the starting material, 4-Fluoro-1-(trifluoromethoxy)benzene. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material. The reaction temperature must be carefully controlled and maintained between 0-10 °C throughout the addition to minimize side product formation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a designated period (e.g., 1-3 hours). The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is deemed complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent like dichloromethane.

-

Neutralization and Washing: The combined organic extracts are washed sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by techniques such as column chromatography on silica gel to afford the pure 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and purification process described above.

Caption: General workflow for the synthesis and purification of the target compound.

Spectroscopic Data

Specific, experimentally-derived spectroscopic data for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene (CAS 124170-06-5) is not widely available in the public domain. However, based on its structure, the following characteristics can be predicted for its various spectra.

Table 3: Predicted Spectroscopic Features

| Spectroscopy Type | Predicted Features |

| ¹H NMR | The aromatic region would display complex multiplets for the three protons on the benzene ring. The chemical shifts would be influenced by the strong electron-withdrawing effects of the nitro and trifluoromethoxy groups, and coupling would be observed with the ¹⁹F nucleus. |

| ¹³C NMR | The spectrum would show seven distinct signals for the aromatic and trifluoromethoxy carbons. The carbon atoms bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants (¹JCF), and smaller multi-bond couplings (ⁿJCF) would be observed for other carbons.[3][4] |

| ¹⁹F NMR | Two signals would be expected: one for the fluorine on the aromatic ring and a second for the trifluoromethoxy group. |

| IR Spectroscopy | Strong absorption bands are expected for the symmetric and asymmetric stretching of the N-O bonds in the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). Aromatic C-H, C=C, C-F, and C-O stretching vibrations would also be present.[5] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) at m/z = 225.0049.[1] |

Safety and Handling

Handling of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene requires adherence to standard laboratory safety procedures for handling potentially hazardous chemicals.

Table 4: GHS Hazard Information

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Health Hazards | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Applications and Future Research

As a functionalized building block, 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a valuable intermediate for the synthesis of agrochemicals and pharmaceuticals. The nitro group can be reduced to an aniline, which can then participate in a wide range of coupling reactions or be further functionalized. The trifluoromethoxy group is a key moiety for modulating the pharmacokinetic properties of bioactive molecules. Further research could focus on developing and publishing a detailed, optimized synthesis protocol and fully characterizing the compound to facilitate its broader use in discovery chemistry.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the chemical compound 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes computed properties and data for structurally related isomers to offer a comparative context. Furthermore, standardized experimental protocols for determining key physicochemical parameters are detailed to assist researchers in their own characterization efforts.

Core Physicochemical Data

The following table summarizes the available physicochemical data for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. It is important to note that while some basic identifiers are confirmed, much of the quantitative data is based on computational models due to a lack of published experimental values.

| Property | Value | Source |

| IUPAC Name | 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene | [1][2] |

| Synonyms | 4-fluoro-3-nitrophenyl trifluoromethyl ether | [2] |

| CAS Number | 124170-06-5 | [1][3][4][5] |

| Molecular Formula | C₇H₃F₄NO₃ | [1][3][4][5] |

| Molecular Weight | 225.10 g/mol | [1][3][4] |

| Physical Form | Liquid (at room temperature) | [2] |

| Purity | ≥98% | [3] |

| Computed XLogP3 | 3.1 | [1] |

| Computed Topological Polar Surface Area | 55.1 Ų | [1] |

| Computed Hydrogen Bond Donors | 0 | [3] |

| Computed Hydrogen Bond Acceptors | 3 | [3] |

| Computed Rotatable Bonds | 2 | [3] |

Comparative Physicochemical Data of Isomers

To provide a broader perspective, the following table presents experimental data for isomers and structurally similar compounds. This comparative data can be useful for estimating the properties of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1-Fluoro-4-nitrobenzene | 350-46-9 | C₆H₄FNO₂ | 141.10 | 21 | 205 | 1.34 |

| Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- | 121-17-5 | C₇H₃ClF₃NO₂ | 225.55 | Not Available | 367-368 (reduced pressure) | Not Available |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds are provided below. These are generalized protocols that can be adapted for the specific analysis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by observing the temperature at which it transitions to a liquid phase.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

If the sample is not already a fine powder, gently crush a small amount of the solid using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7][8]

-

Place the capillary tube in the heating block of the melting point apparatus.[8]

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has transformed into a liquid (the end of the melting range).[8]

-

For a pure compound, the melting range should be narrow (0.5-1.0°C).

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with oil or an aluminum block)

-

Burner or hot plate

Procedure:

-

Place a few milliliters of the liquid sample into a small test tube.[10]

-

Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.[9][12]

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Heat the apparatus gently.[9]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The liquid will begin to cool, and the bubbling will slow down.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[11][13]

Density Determination of a Liquid

Density is the mass per unit volume of a substance.[14]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry pycnometer or graduated cylinder.[14]

-

Fill the container with the liquid sample to a known volume.

-

Measure the total mass of the container and the liquid.[14]

-

Subtract the mass of the empty container to find the mass of the liquid.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[15][16]

-

For higher accuracy, repeat the measurement multiple times and calculate the average.[14]

Solubility Determination

Solubility tests determine the extent to which a compound dissolves in a particular solvent.

Qualitative Procedure:

-

Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[17]

-

Add a small volume of the solvent (e.g., 0.75 mL) in portions.[17]

-

After each addition, shake the test tube vigorously to facilitate dissolution.[17]

-

Observe whether the solute dissolves completely.

-

This can be performed with a range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) to classify the compound's solubility.[17]

Quantitative Procedure (Excess Solute Method):

-

Add an excess amount of the solute to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant liquid.

-

Determine the concentration of the solute in the supernatant using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[18]

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical compound.

References

- 1. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 124170-06-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 124170-06-5 | Benzene, 1-fluoro-2-nitro-4-(trifluoromethoxy)- - Alachem Co., Ltd. [alachem.co.jp]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. byjus.com [byjus.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. homesciencetools.com [homesciencetools.com]

- 16. chemistry-online.com [chemistry-online.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

This guide provides a comprehensive overview of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, a key intermediate in the synthesis of complex organic molecules. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details the compound's chemical structure, molecular weight, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Properties

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, also known by its IUPAC name 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene, is an aromatic organic compound.[1] Its structure incorporates a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethoxy group. These functional groups impart specific reactivity and properties, making it a valuable building block in organic synthesis.

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference.

| Property | Value |

| IUPAC Name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene[1] |

| CAS Number | 124170-06-5[1] |

| Molecular Formula | C₇H₃F₄NO₃[1] |

| Molecular Weight | 225.10 g/mol [1] |

| Monoisotopic Mass | 225.00490561 Da[1] |

| Synonyms | 2-Fluoro-5-(trifluoromethoxy)nitrobenzene, 3-Nitro-alpha,alpha,alpha,4-tetrafluoroanisole[1] |

Synthetic Protocol: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene

The introduction of a nitro group onto the aromatic ring of a precursor is a common method for synthesizing nitroaromatic compounds. The following protocol describes a representative electrophilic aromatic substitution reaction for the preparation of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene from 1-Fluoro-4-(trifluoromethoxy)benzene. This method is adapted from general nitration procedures for similar substrates.[2]

Materials:

-

1-Fluoro-4-(trifluoromethoxy)benzene (starting material)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with a measured amount of 1-Fluoro-4-(trifluoromethoxy)benzene. The flask is placed in an ice bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, a nitrating mixture is carefully prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 volume ratio, while cooling in an ice bath.

-

Addition of Nitrating Agent: The prepared nitrating mixture is transferred to a dropping funnel and added dropwise to the stirred solution of the starting material in the round-bottom flask. The rate of addition is controlled to ensure the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured slowly over crushed ice with stirring. The resulting precipitate (the crude product) is collected by vacuum filtration.

-

Neutralization and Extraction: The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic solution is washed sequentially with deionized water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[3]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the final product, 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

Caption: A flowchart of the synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

Applications

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene serves as a crucial intermediate in the synthesis of various high-value chemicals. Its utility is particularly noted in the pharmaceutical and agrochemical industries.[4] The presence of the fluorine and trifluoromethoxy groups can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final active ingredients.[4]

Safety and Handling

According to GHS classifications, 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene is considered hazardous.[1] It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 3. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. innospk.com [innospk.com]

Spectroscopic and Physicochemical Profile of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene (CAS No. 123572-62-3). Due to the absence of experimentally derived spectroscopic data in publicly accessible literature and databases, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, and ¹⁹F NMR, alongside expected infrared absorption bands and mass spectrometry fragmentation patterns. Detailed, generalized protocols for the acquisition of such spectroscopic data are provided to guide researchers in the characterization of this and similar compounds. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this molecule.

Introduction

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a fluorine atom, a nitro group, and a trifluoromethoxy group, suggests unique electronic and steric properties that can be exploited in molecular design and synthesis. Accurate spectroscopic and physicochemical data are paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide consolidates available information and provides robust predicted data to facilitate its use in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is presented in Table 1. This information is crucial for handling, storage, and experimental design.

Table 1: Physicochemical Properties of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

| Property | Value | Source |

| IUPAC Name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | - |

| CAS Number | 123572-62-3 | [1] |

| Molecular Formula | C₇H₃F₄NO₃ | [1] |

| Molecular Weight | 225.10 g/mol | [1] |

| Purity | ≥98% (as commercially available) | [1] |

Spectroscopic Data (Predicted)

As of the date of this publication, experimental spectroscopic data for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is not available in the public domain. The following tables provide predicted data based on computational models and established knowledge of chemical shifts and spectral correlations for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a valuable reference for the structural verification of synthesized 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.1 - 8.3 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 5.0 | H-5 |

| ~ 7.4 - 7.6 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-3 |

| ~ 7.2 - 7.4 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-6 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 164 (d, ¹J(C,F) ≈ 250 Hz) | C-4 |

| ~ 148 - 152 | C-2 |

| ~ 140 - 144 | C-1 |

| ~ 125 - 129 | C-6 |

| ~ 120.5 (q, ¹J(C,F) ≈ 260 Hz) | -OCF₃ |

| ~ 118 - 122 (d, ²J(C,F) ≈ 25 Hz) | C-5 |

| ~ 115 - 119 (d, ²J(C,F) ≈ 20 Hz) | C-3 |

Table 4: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -60 | s | -OCF₃ |

| ~ -110 to -115 | m | Ar-F |

Infrared (IR) Spectroscopy

A computed vapor phase infrared spectrum for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is available.[2] The expected characteristic absorption bands are detailed in Table 5.

Table 5: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1530 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 - 1370 | Strong | Symmetric NO₂ stretch |

| ~ 1250 - 1290 | Strong | C-O stretch (Ar-O-CF₃) |

| ~ 1150 - 1210 | Strong | C-F stretch (-OCF₃) |

| ~ 1200 - 1240 | Strong | C-F stretch (Ar-F) |

| ~ 1450 - 1600 | Medium-Weak | Aromatic C=C stretch |

Mass Spectrometry (MS)

The expected fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be crucial for confirming the molecular weight and structural features.

Table 6: Expected Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 225 | [M]⁺ (Molecular ion) |

| 209 | [M - O]⁺ |

| 195 | [M - NO]⁺ |

| 179 | [M - NO₂]⁺ |

| 156 | [M - OCF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a novel or uncharacterized compound such as 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.

-

-

¹H NMR Acquisition:

-

Set the spectrometer to the proton frequency.

-

Acquire the spectrum at a controlled temperature (e.g., 298 K).

-

Use a standard single-pulse experiment (e.g., 'zg30').

-

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectrometer to the carbon frequency.

-

Use a proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover all expected carbon signals (e.g., 0-180 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectrometer to the fluorine frequency.

-

A standard single-pulse experiment can be used.

-

Set the spectral width to a range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

If the sample is a liquid, place a single drop directly onto the ATR crystal.

-

If the sample is a solid, press a small amount firmly onto the ATR crystal to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Data Acquisition (GC-MS EI):

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

Use a suitable capillary column (e.g., HP-5ms).

-

Employ a temperature program to ensure separation from any impurities and the solvent (e.g., start at 50°C, ramp to 250°C).

-

-

MS Method:

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

-

Set the ion source and transfer line temperatures to ensure the sample remains in the gas phase (e.g., 230°C and 280°C, respectively).

-

-

-

Data Processing:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Experimental Workflow

The logical flow for the spectroscopic characterization of a newly synthesized or acquired compound like 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is depicted below. This workflow ensures a systematic approach to structural confirmation and purity assessment.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene remains elusive in the public domain, this technical guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data offer valuable benchmarks for researchers. Furthermore, the detailed experimental protocols outlined herein furnish the necessary methodological guidance for obtaining and interpreting high-quality spectroscopic data, thereby enabling the confident identification and utilization of this compound in various synthetic applications.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, the following data is a prediction based on the analysis of substituent effects and data from structurally related compounds. The aromatic region of the ¹H NMR spectrum is expected to display signals for three protons on the benzene ring. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, nitro, and trifluoromethoxy groups. Protons on aromatic rings typically appear in the range of 6.5-8.0 ppm[1].

Substituent Effects on Chemical Shifts:

-

Nitro group (-NO₂): Strongly electron-withdrawing, causing a significant downfield shift (deshielding) of ortho and para protons.

-

Fluorine (-F): Electronegative and electron-withdrawing via induction, but electron-donating through resonance. Its effect is complex, but it generally causes a downfield shift. It also introduces spin-spin coupling with nearby protons.

-

Trifluoromethoxy group (-OCF₃): A strongly electron-withdrawing group, leading to deshielding of the aromatic protons.

Based on these effects, the proton ortho to the nitro group is expected to be the most deshielded and appear at the lowest field. The other two protons will be influenced by a combination of these substituents.

Table 1: Predicted ¹H NMR Data for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.0 - 8.3 | Doublet of doublets (dd) | ortho J(H-3, H-5) ≈ 2-3 Hz, meta J(H-3, F) ≈ 4-6 Hz |

| H-5 | 7.6 - 7.9 | Doublet of doublets of doublets (ddd) | ortho J(H-5, H-6) ≈ 8-9 Hz, meta J(H-5, H-3) ≈ 2-3 Hz, meta J(H-5, F) ≈ 2-3 Hz |

| H-6 | 7.4 - 7.7 | Doublet of doublets (dd) | ortho J(H-6, H-5) ≈ 8-9 Hz, meta J(H-6, F) ≈ 8-10 Hz |

Disclaimer: The chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of an aromatic compound like 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds[2].

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution into a clean, standard 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Set the acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds (a longer delay may be needed for accurate integration)

-

Number of Scans: 8-16 (or more for dilute samples)

-

Spectral Width: 0-12 ppm (to cover the expected range of aromatic and any other protons)

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum. If TMS was used, set its peak to 0.00 ppm. Otherwise, reference to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Relationships of Proton Signals

The following diagram illustrates the expected spin-spin coupling relationships between the aromatic protons and the fluorine atom in 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. The coupling patterns are crucial for the unambiguous assignment of the proton signals. Typical ortho coupling constants (³JHH) are in the range of 7-10 Hz, while meta couplings (⁴JHH) are smaller, around 2-3 Hz[3]. Coupling to fluorine (JHF) can occur over multiple bonds.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the predicted spectral data, experimental protocols for its acquisition, and a visual representation of the molecular structure with its corresponding NMR assignments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is predicted to exhibit seven distinct signals, corresponding to the six aromatic carbons and the single carbon of the trifluoromethoxy group. The presence of fluorine atoms in the molecule leads to characteristic splitting of the carbon signals due to C-F coupling. The predicted chemical shifts (δ) in parts per million (ppm) and carbon-fluorine coupling constants (JCF) in Hertz (Hz) are summarized in the table below. These values are estimated based on established substituent effects and data from structurally analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) |

| C-1 (-OCF₃) | 145 - 150 | Quartet of Doublets (qd) | ²JC-OCF ≈ 2-5 Hz, ³JC-F ≈ 3-7 Hz |

| C-2 (-NO₂) | 140 - 145 | Doublet of Quartets (dq) | ³JC-F ≈ 7-12 Hz, ⁴JC-OCF ≈ 1-3 Hz |

| C-3 | 115 - 120 | Doublet of Quartets (dq) | ²JC-F ≈ 20-25 Hz, ⁴JC-OCF ≈ 1-3 Hz |

| C-4 (-F) | 160 - 165 | Doublet of Quartets (dq) | ¹JC-F ≈ 240-260 Hz, ³JC-OCF ≈ 2-5 Hz |

| C-5 | 110 - 115 | Doublet (d) | ²JC-F ≈ 20-25 Hz |

| C-6 | 125 - 130 | Doublet (d) | ³JC-F ≈ 8-12 Hz |

| -OCF₃ | 120 - 125 | Quartet (q) | ¹JC-F ≈ 255-265 Hz |

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

1. Sample Preparation:

-

Accurately weigh approximately 20-30 mg of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended to achieve good signal resolution and sensitivity.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (¹³C{¹H}).

-

Frequency: Approximately 100 MHz for a 400 MHz spectrometer.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm (or wider to ensure all signals are captured).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons and the -OCF₃ carbon.

-

Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons and the carbon of the trifluoromethoxy group, which can be broad and have low intensity due to coupling with fluorine.[1]

-

-

Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Fourier transform the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

3. Considerations for Fluorinated Compounds:

-

The presence of C-F coupling can lead to complex multiplets and, in some cases, signal overlap.[2][3]

-

Long-range C-F couplings are common and can provide valuable structural information.[2]

-

For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be beneficial.

-

In cases of severe signal overlap, ¹⁹F decoupling experiments can be employed to simplify the ¹³C spectrum, though this requires specialized hardware.[2]

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene with the IUPAC numbering of the carbon atoms, providing a clear visual correlation to the data presented in the table.

Caption: Molecular structure of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

References

An In-depth Technical Guide to the Solubility of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Due to its structural features, including a trifluoromethoxy group, a nitro group, and a fluorine atom, understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties Overview

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a substituted aromatic compound. The presence of the highly electronegative trifluoromethoxy (-OCF3) and nitro (-NO2) groups significantly influences its polarity and intermolecular interactions. These groups tend to make the molecule lipophilic, suggesting good solubility in many common organic solvents. However, the specific solubility will depend on the interplay between the solute and solvent molecules, including polarity matching, hydrogen bonding potential, and temperature.

Quantitative Solubility Data

As of this guide's publication, specific experimental data on the mole fraction or mass solubility of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene in various organic solvents has not been reported in publicly accessible databases. Researchers are encouraged to determine this data experimentally to inform their specific applications. The following table is provided as a template for recording such experimental findings.

Table 1: Experimental Solubility Data Template for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

| Organic Solvent | Temperature (K) | Mole Fraction Solubility (x) | Mass Solubility ( g/100 g solvent) |

| Methanol | 298.15 | Data to be determined | Data to be determined |

| Ethanol | 298.15 | Data to be determined | Data to be determined |

| Acetone | 298.15 | Data to be determined | Data to be determined |

| Ethyl Acetate | 298.15 | Data to be determined | Data to be determined |

| Dichloromethane | 298.15 | Data to be determined | Data to be determined |

| Toluene | 298.15 | Data to be determined | Data to be determined |

| Other | Specify | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[1][2] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.[2]

3.1. Materials and Equipment

-

4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Sealed glass vials or flasks

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical balance (±0.0001 g)

-

Pipettes and pre-weighed evaporating dishes or vials

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. If a shaker is unavailable, intermittent vigorous shaking can be performed.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent transfer of any solid particles.

-

Weighing the Sample: Immediately transfer the collected supernatant to a pre-weighed, dry evaporating dish and record the total weight (dish + solution).

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can facilitate this process. Alternatively, a rotary evaporator can be used.

-

Final Weighing: Once all the solvent has been removed, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.[2]

3.3. Data Calculation

-

Mass of the solution (m_solution): (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the solute (m_solute): (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Mass Solubility: (m_solute / m_solvent) * 100

-

Mole Fraction Solubility (x): To calculate the mole fraction, convert the mass of the solute and solvent to moles using their respective molecular weights.

-

x = moles_solute / (moles_solute + moles_solvent)

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental solubility determination and a general purification workflow relevant to handling this compound.

References

An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene

Disclaimer: No specific Safety Data Sheet (SDS) or CAS number for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene was found during the literature search. The following information is compiled from data on structurally similar compounds and should be used as a guide for experienced researchers. A thorough risk assessment should be conducted before handling this compound.

This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific isomer, this guide draws upon information from closely related fluorinated nitroaromatic compounds to provide a robust framework for safe laboratory practices.

Physicochemical and Hazard Profile

The physicochemical properties of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene are predicted to be similar to its isomers and other related nitroaromatic compounds. The presence of a nitro group, a trifluoromethoxy group, and a fluorine atom on the benzene ring suggests that this compound is likely to be a dense liquid or a low-melting solid with a high boiling point. These functional groups also indicate potential chemical and toxicological hazards.

Table 1: Physicochemical Data of Structurally Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |

| 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene | 182289-81-2 | C₇H₃F₄NO₂ | 209.10 | 208.4 at 760 mmHg[1] | 79.8[1] | 1.504[1] |

| 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 124170-06-5 | C₇H₃F₄NO₃ | 225.10 | Not Available | Not Available | Not Available |

| 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | 393-09-9 | C₇H₃F₄NO₂ | 209.10 | Not Available | Not Available | Not Available |

Table 2: Hazard Identification for Structurally Similar Compounds

| Hazard Statement | Compound Class | Reference |

| Harmful if swallowed | Fluorinated Nitroaromatics | |

| Toxic in contact with skin | Fluorinated Nitroaromatics | |

| Causes skin irritation | Fluorinated Nitroaromatics | [2][3] |

| Causes serious eye irritation | Fluorinated Nitroaromatics | [2][3] |

| Harmful if inhaled | Fluorinated Nitroaromatics | |

| May cause respiratory irritation | Fluorinated Nitroaromatics | [3] |

| May cause damage to organs through prolonged or repeated exposure | Nitroaromatic Compounds | |

| Toxic to aquatic life with long lasting effects | Fluorinated Nitroaromatics |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be performed before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Glove breakthrough time should be considered.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.

Storage Requirements

Store 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols: General Considerations for Synthesis and Reactions

A patented process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds describes the nitration of trifluoromethoxybenzene, which results in a mixture of isomers with the para isomer being the major product[4]. Another patent describes the reduction of p-trifluoromethoxynitrobenzene using iron and hydrochloric acid[4]. These procedures highlight the use of strong acids and reducing agents, which require careful handling.

General Experimental Workflow for Nitration:

Potential Biological Effects and Signaling Pathways

Specific studies on the biological activity and signaling pathway interactions of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene are not available. However, the biological activity of fluorinated and nitroaromatic compounds has been a subject of extensive research in drug discovery.

The introduction of fluorine and trifluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. These groups can influence metabolic stability, binding affinity to target proteins, and membrane permeability. The nitro group in aromatic compounds can undergo enzymatic reduction in biological systems, which can lead to the formation of reactive intermediates that may exert toxic effects[5].

Fluorinated compounds are known to play a strategic role in modulating biological activity. The presence of fluorine can affect the pKa of nearby functional groups, which can be crucial for drug absorption and distribution[6]. Furthermore, fluorine can participate in favorable interactions with biological targets[6].

The biological effects of nitroaromatic compounds are diverse and depend on the overall structure of the molecule. Some nitroaromatic compounds are known to be biologically active, with applications as antibacterial and anticancer agents[5]. However, many nitroaromatic compounds are also known to be toxic and potentially carcinogenic[7].

Given these general principles, it is plausible that 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene could interact with various biological targets and signaling pathways. However, without specific experimental data, any discussion of its effects remains speculative. Researchers working with this compound should be aware of the potential for biological activity and take appropriate precautions.

Logical Relationship of Functional Groups to Potential Biological Activity:

References

- 1. innospk.com [innospk.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Trifluoromethoxy Group: A Guide to its Reactivity on Aromatic Rings for Researchers and Drug Development Professionals

The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern medicinal chemistry and materials science. Its unique electronic properties and high lipophilicity offer significant advantages in modulating the physicochemical and pharmacokinetic profiles of organic molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, electronic effects, and reactivity of the trifluoromethoxy group when attached to an aromatic ring, with a focus on data-driven insights and detailed experimental methodologies.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "pseudo-halogen" due to its strong electron-withdrawing nature and significant lipophilicity, which are comparable to or greater than those of halogens. These properties are crucial in drug design for enhancing metabolic stability, membrane permeability, and binding affinity.[1][2]

Electronic Effects

The -OCF₃ group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) that outweighs its weak positive resonance effect (+R). This is in stark contrast to the methoxy group (-OCH₃), which is a strong resonance donor. The electron density on the oxygen atom in the -OCF₃ group is significantly reduced by the three fluorine atoms, minimizing its ability to donate electrons to the aromatic ring via resonance.

Table 1: Electronic Properties of the Trifluoromethoxy Group

| Parameter | Value | Reference |

| Hammett Constant (σp) | +0.35 | [1] |

| Hammett Constant (σm) | +0.40 | [1] |

| Electronegativity (χ) | 3.7 | [3] |

Lipophilicity

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly increasing the octanol/water partition coefficient (logP) of a molecule.[2] This property is critical for enhancing membrane permeability and can improve the pharmacokinetic profile of a drug candidate.

Table 2: Lipophilicity Parameters of the Trifluoromethoxy Group

| Parameter | Value | Reference |

| Hansch Parameter (π) | +1.04 | [3] |

| Calculated logP of Trifluoromethoxybenzene | 2.57 |

Stability and Bond Properties

The carbon-oxygen bond in the Ar-OCF₃ moiety is exceptionally stable due to the strong electron-withdrawing effect of the CF₃ group, which strengthens the C-O bond. This contributes to the high metabolic stability of trifluoromethoxylated compounds.[4]

Table 3: Bond Dissociation Energy

| Bond | Bond Dissociation Energy (kJ/mol) |

| Ar-OCF₃ | ~420 |

Synthesis of Trifluoromethoxylated Arenes

The introduction of the trifluoromethoxy group onto an aromatic ring has historically been challenging. However, several effective methods have been developed in recent years.

Radical C-H Trifluoromethoxylation

Direct C-H trifluoromethoxylation of arenes offers an atom-economical approach. Reagents such as bis(trifluoromethyl)peroxide (BTMP) can be used under photoredox or TEMPO catalysis to generate the •OCF₃ radical, which then reacts with the aromatic substrate.[1][5]

Table 4: Representative Conditions for Radical C-H Trifluoromethoxylation of Benzene

| Reagent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| BTMP | Ru(bpy)₃(PF₆)₂ (photocatalyst) | Acetonitrile | RT | 70 | [1] |

| BTMP | TEMPO | Neat | RT | 61 | [5] |

OCF₃ Migration from N-Aryl-N-hydroxylamine Derivatives

A two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration provides a versatile route to ortho-trifluoromethoxylated anilines.[2]

Table 5: Conditions for OCF₃ Migration

| Substrate | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

| N-aryl-N-(trifluoromethoxy)amine | - | MeNO₂ | 50-140 | Good to excellent | [2] |

Reactivity of Trifluoromethoxylated Aromatic Rings

The strong electron-withdrawing nature of the -OCF₃ group significantly influences the reactivity of the aromatic ring in key chemical transformations.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group is a deactivating substituent for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. It directs incoming electrophiles to the meta position. This is because the resonance structures of the arenium ion intermediate for ortho and para attack place a destabilizing positive charge adjacent to the electron-withdrawing -OCF₃ group.

Table 6: Electrophilic Aromatic Substitution of Trifluoromethoxybenzene

| Reaction | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-3-(trifluoromethoxy)benzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-3-(trifluoromethoxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-3-(trifluoromethoxy)benzene |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing -OCF₃ group can activate an aromatic ring towards nucleophilic aromatic substitution, particularly when other strong electron-withdrawing groups are also present on the ring, or when the reaction proceeds via a benzyne intermediate under harsh conditions. For a typical SNAr mechanism, the attack of a nucleophile is the rate-determining step, and the stability of the resulting Meisenheimer complex is key.

Table 7: Nucleophilic Aromatic Substitution of Trifluoromethoxy-substituted Arenes

| Substrate | Nucleophile | Conditions | Product | Reference |

| 1-Fluoro-4-(trifluoromethoxy)benzene | Grignard/Organolithium Reagents | THF, -78 °C to reflux | Substituted trifluoromethoxybenzene | [6] |

C-OCF₃ Bond Cleavage

While the Ar-OCF₃ bond is generally robust, its cleavage can be achieved under reductive conditions, offering a synthetic route to otherwise inaccessible molecules.[4]

Table 8: Reductive Cleavage of the C-OCF₃ Bond

| Substrate | Reagents | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| Trifluoromethoxybenzene | Na, TMSCl | THF | 80 | Phenyltrimethylsilane | 92 (NMR) | [7] |

Detailed Experimental Protocols

Synthesis of Trifluoromethoxybenzene via Radical C-H Trifluoromethoxylation

Materials:

-

Benzene (10 equiv)

-

Bis(trifluoromethyl)peroxide (BTMP) (1 equiv)

-

Ru(bpy)₃(PF₆)₂ (0.03 mol%)

-

Acetonitrile (solvent)

-

402 nm LED light source

Procedure:

-

In a nitrogen-filled glovebox, add Ru(bpy)₃(PF₆)₂ to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Add acetonitrile and benzene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Cool the vial to -78 °C and bubble BTMP gas through the solution for a specified time to introduce the desired amount.

-

Warm the reaction mixture to room temperature and place it in front of a 402 nm LED light source.

-

Stir the reaction for 16 hours.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Nitration of Trifluoromethoxybenzene

Materials:

-

Trifluoromethoxybenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

Procedure:

-

To a round-bottom flask, add trifluoromethoxybenzene.

-

Cool the flask in an ice bath.

-

Slowly add a pre-mixed, cooled solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred trifluoromethoxybenzene.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

Reductive Cleavage of the C-OCF₃ Bond in Trifluoromethoxybenzene

Materials:

-

Trifluoromethoxybenzene

-

Sodium metal (Na)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add freshly cut sodium metal and anhydrous THF.

-

Add chlorotrimethylsilane to the stirred suspension.

-

Heat the mixture to 80 °C.

-

Slowly add trifluoromethoxybenzene to the reaction mixture.

-

Stir the reaction at 80 °C for 24 hours.

-

Cool the reaction to room temperature and carefully quench with methanol, followed by water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting phenyltrimethylsilane by distillation.

Conclusion

The trifluoromethoxy group is a powerful tool for molecular design in drug discovery and materials science. Its strong electron-withdrawing character and high lipophilicity impart unique properties that can be leveraged to optimize molecular function. A thorough understanding of its synthesis and reactivity is essential for its effective application. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable substituent.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategic advances in C–OCF3 bond transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Electronic Effects of Nitro and Trifluoromethoxy Groups in Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups on benzene derivatives. Understanding these effects is paramount in the fields of medicinal chemistry and drug development, as the electronic properties of substituents profoundly influence molecular interactions, reactivity, and pharmacokinetic profiles. This document details the inductive and resonance effects of these two powerful electron-wielding groups, presents quantitative data to compare their electronic influence, outlines detailed experimental protocols for the characterization of these effects, and provides visualizations to clarify key concepts.

Core Concepts: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily understood through two fundamental mechanisms: the inductive effect (I) and the resonance effect (M or R).

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the benzene ring to which it is attached. Electron-withdrawing groups have a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).

-

Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups that can delocalize the ring's π-electrons are said to have a negative resonance effect (-M). Conversely, substituents that can donate π-electrons to the ring exhibit a positive resonance effect (+M).

The Nitro Group (-NO₂)

The nitro group is a potent electron-withdrawing group, exerting both a strong -I and a strong -M effect.[1][2]

-

-I Effect: The high electronegativity of the nitrogen and oxygen atoms causes a significant pull of electron density from the benzene ring through the σ-bond.[3][4]

-

-M Effect: The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, as depicted in its resonance structures. This delocalization results in a decrease in electron density, particularly at the ortho and para positions of the ring.[1][3]

The combined -I and -M effects make the nitro group a strong deactivator of the benzene ring towards electrophilic aromatic substitution and a meta-director.[3][5][6]

The Trifluoromethoxy Group (-OCF₃)

The trifluoromethoxy group is also a strong electron-withdrawing substituent, but its electronic effects are more nuanced than those of the nitro group.

-

-I Effect: The three highly electronegative fluorine atoms induce a powerful -I effect, withdrawing significant electron density from the benzene ring through the σ-framework. This effect is considered to be the dominant electronic influence of the -OCF₃ group.

-

+M Effect (weak): The oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can, in principle, be donated to the aromatic ring through resonance (+M effect). However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly diminishes this electron-donating capability, making the +M effect of the -OCF₃ group much weaker than that of a methoxy (-OCH₃) group. Some sources even describe it as having a net electron-withdrawing resonance effect in certain contexts.

Overall, the strong -I effect of the trifluoromethoxy group dominates its weak +M effect, resulting in it being a net electron-withdrawing group and a deactivator of the benzene ring. It is generally considered to be a meta-director in electrophilic aromatic substitution reactions.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents are quantified using various parameters, most notably Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[7]

-

σm: Represents the electronic effect of a substituent at the meta position, which is primarily inductive.

-

σp: Represents the electronic effect at the para position, which is a combination of both inductive and resonance effects.

-

σp+ and σp-: These are modified Hammett constants used for reactions involving the formation of a positive or negative charge, respectively, that can be stabilized by direct resonance with the substituent.[8]

Other parameters include:

-

Swain-Lupton Parameters (F and R): These parameters attempt to separate the inductive (Field, F) and resonance (R) contributions to the overall electronic effect.

-

Taft Parameters (σ and Es):* The Taft equation separates polar (σ*) and steric (Es) effects.[2]

-

Hansch-Leo Lipophilicity Parameter (π): This parameter quantifies the contribution of a substituent to the lipophilicity of a molecule, a critical factor in drug design.

The following tables summarize the available quantitative data for the nitro and trifluoromethoxy groups.

Table 1: Hammett and Swain-Lupton Parameters

| Substituent | σm | σp | σp+ | σp- | F | R |

| -NO₂ | 0.71 | 0.78 | 0.79 | 1.27 | 0.67 | 0.16 |

| -OCF₃ | 0.40 | 0.35 | 0.53 | 0.59 | 0.38 | -0.03 |

Table 2: Taft and Hansch-Leo Parameters

| Substituent | σ* | Es | π |

| -NO₂ | - | - | -0.28 |

| -OCF₃ | - | - | 1.04 |

Experimental Protocols

Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids

This protocol outlines the determination of Hammett constants (σ) by measuring the acid dissociation constant (pKa) of meta- or para-substituted benzoic acids. The difference in pKa relative to unsubstituted benzoic acid is used to calculate the σ value.[1][9]

Principle: The Hammett equation is defined as:

log(Kₓ/Kн) = σρ

where Kₓ and Kн are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively. For the ionization of benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1. Therefore, σ = pKн - pKₓ.

Methodology: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare solutions of the unsubstituted and substituted benzoic acids (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Titration:

-

Pipette a known volume of the benzoic acid solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Record the initial pH.

-

Add the standardized base solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of base added.

-

Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative plot).

-

The pH at half the equivalence point volume is equal to the pKa of the acid.

-

-

Calculation of Hammett Constant:

-

Calculate σ using the formula: σ = pKa (benzoic acid) - pKa (substituted benzoic acid).

-

Methodology: UV-Vis Spectrophotometry

-

Preparation of Solutions:

-

Prepare a stock solution of the substituted benzoic acid in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the acid.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the stock acid solution.

-

Measure the UV-Vis absorbance spectrum of each solution. The protonated (HA) and deprotonated (A⁻) forms of the acid will have different absorbance spectra.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance difference between the acidic and basic forms is maximal.

-